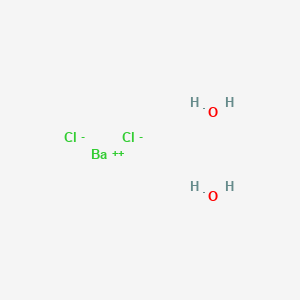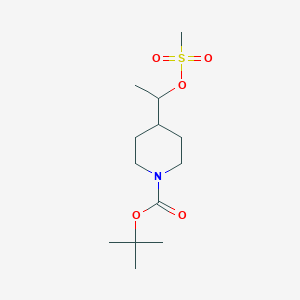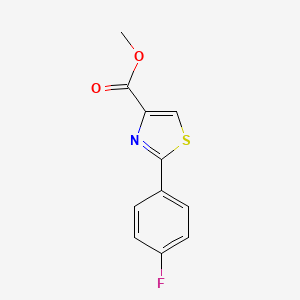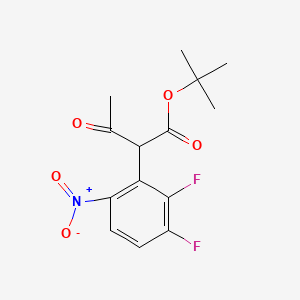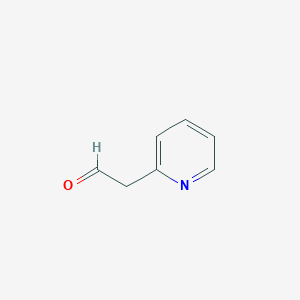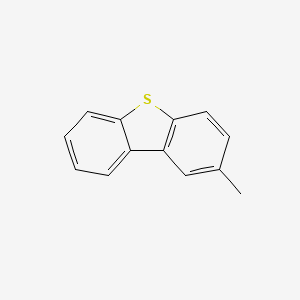
ETHYL CROTONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂. It is a colorless liquid at room temperature and is commonly used as a plasticizer for acrylic resins and as a solvent for cellulose esters. This compound has a pungent odor and is soluble in water .
Vorbereitungsmethoden
Ethyl crotonate can be synthesized through various methods. One common synthetic route involves the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Industrial production of this compound often involves the oxidation of crotonaldehyde. This method is advantageous due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Ethyl crotonate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form crotonic acid.
Reduction: Reduction of this compound can yield butyric acid.
Substitution: This compound can react with halogens such as chlorine or bromine to form 2,3-dihalobutyric acids.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like zinc and sulfuric acid for reduction, and halogens for substitution reactions. The major products formed from these reactions include crotonic acid, butyric acid, and 2,3-dihalobutyric acids .
Wissenschaftliche Forschungsanwendungen
Ethyl crotonate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl crotonate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release crotonic acid and ethanol. The released crotonic acid can participate in various biochemical pathways, including those involved in fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Ethyl crotonate can be compared with other similar compounds such as:
Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.
Crotonic acid: The parent acid of this compound, used in similar applications.
Ethyl trans-2-butenoate: Another ester with a similar structure but different chemical properties.
This compound is unique due to its specific applications as a plasticizer and solvent, as well as its role in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
ethyl but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
ZFDIRQKJPRINOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC |
Siedepunkt |
137.25 °C |
Physikalische Beschreibung |
Colorless liquid with a pungent odor; [CAMEO] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


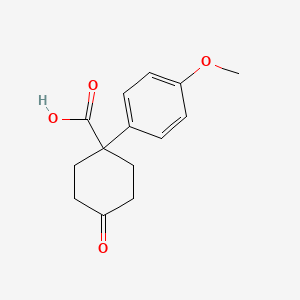


![8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B8817221.png)
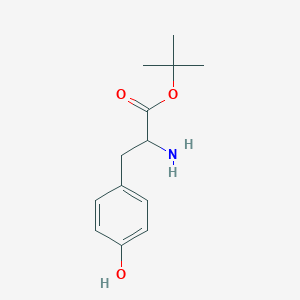
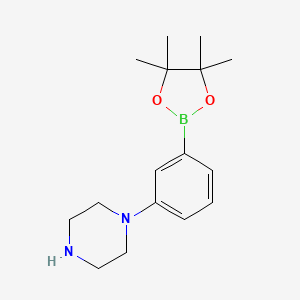
![6-Hydroxy-3-methylbenzo[d]isoxazole-7-carbaldehyde](/img/structure/B8817243.png)
